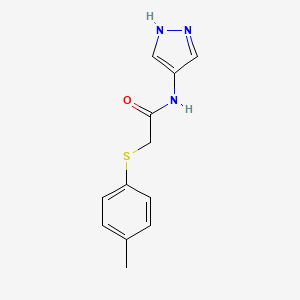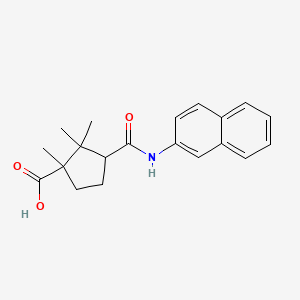
1,2,2-Trimethyl-3-(naphthalen-2-ylcarbamoyl)-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.40 g/mol . This compound is characterized by its cyclopentane ring substituted with a naphthylamino group and a carboxylic acid group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and naphthylamine. The key steps in the synthesis may involve:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving cyclopentanone and suitable reagents.
Introduction of the naphthylamino group: This step involves the reaction of the cyclopentane derivative with naphthylamine under specific conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The naphthylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The naphthylamino group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,2-trimethyl-3-[(2-phenylamino)carbonyl]cyclopentanecarboxylic acid
- 1,2,2-trimethyl-3-[(2-benzylamino)carbonyl]cyclopentanecarboxylic acid
Uniqueness
1,2,2-trimethyl-3-[(2-naphthylamino)carbonyl]cyclopentanecarboxylic acid is unique due to the presence of the naphthylamino group, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs.
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1,2,2-trimethyl-3-(naphthalen-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO3/c1-19(2)16(10-11-20(19,3)18(23)24)17(22)21-15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12,16H,10-11H2,1-3H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
CLINVXMMKYZOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


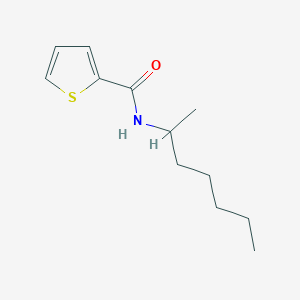



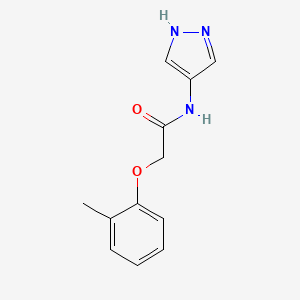




![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
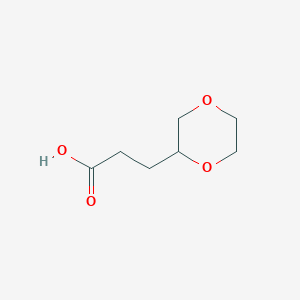
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
